![molecular formula C14H19FN2O B6638753 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea is a chemical compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'FLU', and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, FLU has been studied for its potential use in cancer treatment and other diseases related to PKCθ dysfunction.
作用機序
FLU is a selective inhibitor of PKCθ, which is a member of the protein kinase C family of enzymes. PKCθ is involved in the activation of T cells, which play a critical role in the immune response. FLU inhibits the activation of PKCθ, leading to the inhibition of T cell activation and proliferation. This mechanism of action has been studied extensively in cancer cells, where the inhibition of PKCθ by FLU leads to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLU have been studied extensively in vitro and in vivo. In cancer cells, FLU has been shown to induce apoptosis by inhibiting PKCθ. FLU has also been shown to inhibit the proliferation of T cells, leading to the inhibition of the immune response. In animal studies, FLU has been shown to reduce tumor growth and improve survival rates in cancer models.
実験室実験の利点と制限
One of the main advantages of FLU in lab experiments is its selectivity for PKCθ. This selectivity allows researchers to study the specific effects of PKCθ inhibition without affecting other members of the protein kinase C family. However, FLU has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on FLU. One area of interest is in the development of more potent and selective inhibitors of PKCθ. Another area of research is in the identification of biomarkers that can predict the response to FLU treatment in cancer patients. Additionally, the potential use of FLU in combination with other cancer therapies is an area of active research. Finally, the role of PKCθ in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of interest for future research.
合成法
The synthesis of FLU involves several steps, starting with the reaction of cyclobutylmagnesium bromide with 4-fluorobenzaldehyde to form 1-(4-fluorophenyl)cyclobutanol. The next step involves the reaction of the alcohol with tert-butyl isocyanate to form the corresponding urea. The final step involves the deprotection of the tert-butyl group to yield the desired product, 1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea.
科学的研究の応用
FLU has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. PKCθ is overexpressed in many types of cancer, and its inhibition by FLU has been shown to induce apoptosis in cancer cells. FLU has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, where PKCθ plays a role in the immune response.
特性
IUPAC Name |
1-[1-(4-fluorophenyl)cyclobutyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10(2)16-13(18)17-14(8-3-9-14)11-4-6-12(15)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPPBNUBIKYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1(CCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

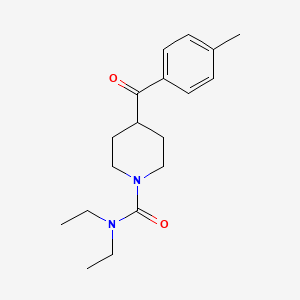
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
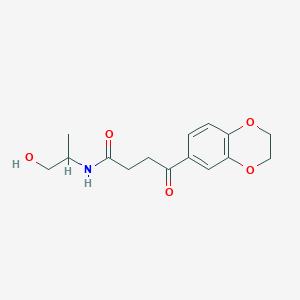
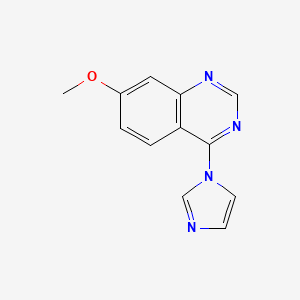


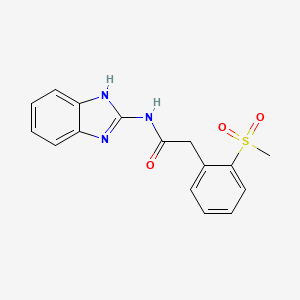
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)


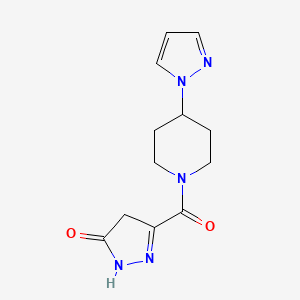
![1-[1-(2-Fluorophenyl)cyclopropyl]-3-methylurea](/img/structure/B6638747.png)